molecular formula C22H26FN5O2 B2569913 9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-22-3

9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2569913
CAS No.: 876151-22-3
M. Wt: 411.481
InChI Key: IAAHHTNBRZCBEL-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimido[2,1-f]purine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimido[2,1-f]purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the cyclohexyl, 2-fluorobenzyl, and methyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and cyclohexyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups at specific positions.

Scientific Research Applications

9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-f]purine derivatives with different substituents. Examples include:

  • 9-cyclohexyl-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-cyclohexyl-3-(2-methylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its interactions with certain molecular targets compared to similar compounds.

Biological Activity

9-Cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family. Its unique bicyclic structure and various substituents suggest significant potential for biological activity. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : Approximately 352.43 g/mol
  • Structural Features : The compound features a tetrahydropyrimido moiety fused with a purine base, characterized by cyclohexyl and fluorobenzyl substituents.

Synthesis

The synthesis of this compound typically involves several organic chemistry methods. Common solvents used include acetonitrile and dimethylformamide (DMF), which facilitate various reactions. The synthesis process is crucial for optimizing yield and purity.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in biological systems. Binding affinity studies indicate that it may act as a ligand for serotonin receptors (5-HT1A and 5-HT7), as well as phosphodiesterase inhibitors (PDE4B and PDE10A) .

Antidepressant and Anxiolytic Effects

Research has shown that this compound exhibits significant antidepressant properties in animal models. In forced swim tests (FST) with mice, it demonstrated greater potency than the reference anxiolytic drug diazepam at doses of 2.5 mg/kg . Molecular modeling studies support its potential as a lead compound for developing antidepressant and anxiolytic medications.

Antimicrobial Activity

Preliminary studies indicate that similar purine derivatives have exhibited antimicrobial properties. For instance, compounds with structural similarities have shown activity against Mycobacterium tuberculosis . However, specific data on the antimicrobial efficacy of this compound remains limited.

Case Studies

StudyFindings
Antidepressant Activity In vivo studies indicated significant antidepressant effects compared to diazepam .
Receptor Binding Identified as a ligand for serotonin receptors with potential phosphodiesterase inhibition .
Antimicrobial Potential Similar compounds showed activity against drug-resistant strains of M. tuberculosis .

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound are still under investigation. Initial studies on lipophilicity and metabolic stability using human liver microsomes suggest favorable properties for drug development . However, further toxicological assessments are necessary to evaluate safety profiles.

Properties

IUPAC Name

9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAHHTNBRZCBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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